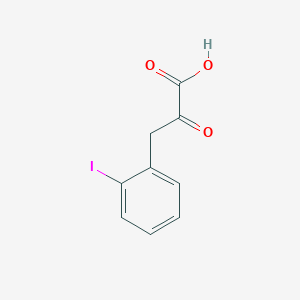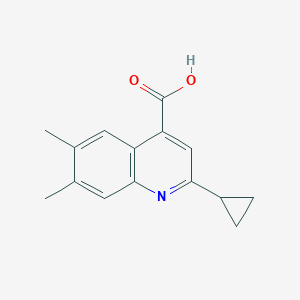![molecular formula C11H13NO B13693067 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one CAS No. 82039-17-6](/img/structure/B13693067.png)
9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a heterocyclic compound with the molecular formula C11H13NO. It belongs to the class of benzazepines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a seven-membered ring fused to a benzene ring, with a methyl group at the 9th position and a ketone functional group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in ethanol and pyridine yields the desired compound . Another approach involves the regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one include:
1,3,4,5-Tetrahydrobenzo[d]azepin-2-one: A closely related compound with similar structural features.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: A brominated derivative with distinct chemical properties.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
82039-17-6 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
9-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-5-9-6-3-7-10(13)12-11(8)9/h2,4-5H,3,6-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZUQADCMFFFRFLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)CCCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)





![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)


![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)
